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Abstract

Fulzerasib (also known as GFH925 or IBI351) is a potent and selective, orally bioavailable,
irreversible covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS)
G12C mutation. This mutation is a key driver in a significant subset of non-small cell lung
cancer (NSCLC), colorectal cancer (CRC), and other solid tumors. Fulzerasib has
demonstrated promising anti-tumor activity in both preclinical models and clinical trials, leading
to its approval in China for the treatment of patients with advanced KRAS G12C-mutated
NSCLC. This technical guide provides a comprehensive overview of the chemical structure,
physicochemical and pharmacokinetic properties, mechanism of action, and key experimental
data for Fulzerasib.

Chemical Structure and Physicochemical Properties

Fulzerasib is a complex heterocyclic molecule with a tetracyclic naphthyridinone scaffold.[1] Its
chemical structure is designed to specifically target the cysteine residue of the KRAS G12C
mutant protein.

Chemical Identifiers:

¢ |[UPAC Name: (7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-7,9-dimethyl-12-(4-methyl-2-
propan-2-yl-3-pyridinyl)-5-prop-2-enoyl-2,5,9,12,14-

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b10856207?utm_src=pdf-interest
https://www.benchchem.com/product/b10856207?utm_src=pdf-body
https://www.benchchem.com/product/b10856207?utm_src=pdf-body
https://www.benchchem.com/product/b10856207?utm_src=pdf-body
https://www.benchchem.com/product/b10856207?utm_src=pdf-body
https://acs.digitellinc.com/live/35/session/569765
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

pentazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),13,15,17-tetraene-8,11-dione[2]

¢ SMILES: CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=0)N(C(=0)
[C@@]5(N4CCN(C5)C(=0)C=C)C)C)CIl)C6=C(C=CC=C6F)0|[2]

e CAS Number: 2641747-54-6[3]

A summary of the key physicochemical properties of Fulzerasib is presented in Table 1.

Table 1: Physicochemical Properties of Fulzerasib

Property Value Source
Molecular Formula C33H32CIFN6O4 [2]
Molecular Weight 631.1 g/mol [2]
Appearance Light yellow to yellow solid [3]

. DMSO: 116.67 mg/mL (189.07
Solubility

[4]

mM)
Melting Point Data not available
pKa Data not available
LogP Data not available

Mechanism of Action and Signaling Pathway

Fulzerasib is a targeted covalent inhibitor that specifically and irreversibly binds to the mutant

cysteine residue at position 12 of the KRAS protein (KRAS G12C). This covalent modification

locks the KRAS G12C protein in an inactive, GDP-bound state.[5] By doing so, Fulzerasib

prevents the exchange of GDP for GTP, a critical step in the activation of KRAS.[6]

The constitutive activation of KRAS G12C drives downstream signaling through multiple
effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.
These pathways are crucial for regulating cell proliferation, survival, and differentiation. By

inhibiting KRAS G12C, Fulzerasib effectively blocks these downstream signals, leading to the

suppression of tumor cell growth and induction of apoptosis.[6]
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Mechanism of Action of Fulzerasib
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Figure 1. Fulzerasib's Mechanism of Action
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Pharmacokinetic Properties

Fulzerasib is orally active and has shown favorable pharmacokinetic profiles across different
species in preclinical studies, including good oral bioavailability.[1][7] Clinical pharmacokinetic
data from Phase I trials have helped to establish the recommended Phase Il dose (RP2D).[8] A
summary of available pharmacokinetic parameters is provided in Table 2.

Table 2: Pharmacokinetic Properties of Fulzerasib

Parameter Value Species Source

Administration Oral Human [6]
Favorable

Bioavailability (quantitative data not Mouse [1]
available)

Half-life (t%2) Data not available Human

Cmax Data not available Human

Tmax Data not available Human

Metabolism Data not available Human

Excretion Data not available Human

Preclinical and Clinical Efficacy
In Vitro Activity

Fulzerasib has demonstrated potent and selective inhibition of KRAS G12C in various in vitro
assays. Key inhibitory concentrations (ICso) are summarized in Table 3.

Table 3: In Vitro Activity of Fulzerasib
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Assay ICso0 Source

KRAS G12C GDP/GTP

29 nM [3]
Exchange
RAS-GTP Levels 74 nM [3]
pPERK Signaling 37 nM [3]
KRAS G12C Mutant Cell Line

2-20 nM [3]

Growth

In Vivo Antitumor Activity

Preclinical studies in various xenograft models have shown that oral administration of
Fulzerasib leads to significant tumor growth inhibition. These models include pancreatic, lung,
and colorectal cancer cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

[3]

Clinical Trial Data

Fulzerasib has been evaluated in several clinical trials, demonstrating significant efficacy in
patients with KRAS G12C-mutated solid tumors. A summary of key clinical trial results is
presented in Table 4.

Table 4: Summary of Key Clinical Trial Results for Fulzerasib
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. . Key Efficacy
Trial Identifier Cancer Type Treatment . Source
Endpoints
ORR:
Advanced 49.1%DCR:
NCT05005234 Monotherapy ] [6]
NSCLC 90.5%Median

PFS: 9.7 months

ORR:
Pooled Analysis 44.6%DCR:
(NCT05005234 ] 87.5%Median
Metastatic CRC Monotherapy [819]
& PFS: 8.1
NCT05497336) monthsMedian

0OS: 17.0 months

ORR:
KROCUS Advanced Combination with
) ] 81.8%DCR: [10]
(NCT05756153) NSCLC (1stline)  Cetuximab 100%
0

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival;
OS: Overall Survival

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize Fulzerasib are
provided below. These are representative protocols and may have been adapted for the
specific studies cited.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.
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Cell Viability Assay Workflow

Seed KRAS G12C mutant
cells in 96-well plates

Incubate for 24h
(37°C, 5% CO2)

Add serial dilutions
of Fulzerasib
Incubate for 72h

Add MTT reagent
Incubate for 4h

Add solubilization buffer
(e.g., DMSO)

:

Read absorbance at 570 nm

:

Calculate ICso value

Western Blot Workflow for pERK

[ reat cells with Fulzerasm)
i

C_yse cells and collect proteln)
i

( uantify protein concentratlorD
l

[Separate proteins by SDS- PAGE]
i

El'ransfer proteins to membrana

Block membrane

Incubate with primary antibody
(anti-pERK or anti-total ERK)

l

Incubate with HRP-conjugated
secondary antibody

l

[Detect signal with ECL]

Analyze band intensity
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Tumor Xenograft Workflow

Subcutaneously implant KRAS G12C
mutant tumor cells into
immunocompromised mice

Allow tumors to grow
to a palpable size
Randomize mice into
treatment and control groups
Administer Fulzerasib (orally)
or vehicle daily
Monitor tumor volume and
body weight regularly
Continue treatment until
predefined endpoint
[Analyze tumor growth inhibitiorD
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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